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Compound of Interest

Compound Name: ATTO 565 maleimide

Cat. No.: B12376779 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
ATTO 565 is a fluorescent dye belonging to the rhodamine class, characterized by its strong

absorption, high fluorescence quantum yield, and excellent photo-stability.[1][2][3][4] The

maleimide functional group of ATTO 565 allows for its specific covalent attachment to thiol

(sulfhydryl) groups, which are present in the cysteine residues of proteins and other

biomolecules.[1][5][6][7] The optimal pH for this reaction is between 7.0 and 7.5, ensuring high

selectivity for thiols over other functional groups like amines.[1][5][7]

Calculating the Degree of Labeling (DOL), or the dye-to-protein ratio, is a critical quality control

step to ensure the consistency and performance of fluorescently labeled conjugates. The DOL

is determined spectrophotometrically by measuring the absorbance of the labeled protein at

280 nm (for the protein) and at the absorbance maximum of the dye (~564 nm for ATTO 565).

[8] This note provides a detailed protocol for labeling proteins with ATTO 565 maleimide and

calculating the DOL.

Physical and Spectroscopic Properties of ATTO 565
Maleimide
Accurate DOL calculation requires precise values for the dye's physical and spectroscopic

properties. These are summarized in the table below.
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Parameter Value Reference

Molecular Weight (MW) 733.16 g/mol [6][9]

Maximum Absorbance (λmax) 564 nm [1][3]

Molar Extinction Coefficient

(εmax)
120,000 M-1cm-1 [1][3][6][10][11]

Correction Factor at 280 nm

(CF280)
0.12 [1][3]

Principle of DOL Calculation
The DOL is the molar ratio of the dye to the protein in the final conjugate. The calculation

involves determining the molar concentration of both the protein and the dye using the Beer-

Lambert law (A = εcl).

A challenge in this calculation is that the ATTO 565 dye absorbs light at 280 nm, the

wavelength typically used to measure protein concentration. Therefore, the absorbance at 280

nm (A280) must be corrected to account for the dye's contribution.

Formulas for DOL Calculation
The key formulas required for the calculation are presented below.
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Step Formula Description

1. Correct Protein Absorbance
Aprot = A280 - (Amax ×

CF280)

Aprot is the corrected

absorbance of the protein at

280 nm. A280 and Amax are

the measured absorbances of

the conjugate at 280 nm and

the dye's λmax, respectively.

CF280 is the dye's correction

factor.[8]

2. Calculate Protein

Concentration

[Protein] (M) = Aprot / (εprot ×

l)

εprot is the molar extinction

coefficient of the protein (in M-

1cm-1). This can be calculated

from the protein's amino acid

sequence.[12] 'l' is the path

length of the cuvette in cm

(typically 1 cm).

3. Calculate Dye

Concentration
[Dye] (M) = Amax / (εdye × l)

εdye is the molar extinction

coefficient of the dye at its

λmax (120,000 M-1cm-1 for

ATTO 565). 'l' is the path

length of the cuvette in cm.

4. Calculate Degree of

Labeling
DOL = [Dye] / [Protein]

The final DOL is the molar ratio

of the dye to the protein.[8][13]

Experimental Protocols
Protocol 1: Protein Labeling with ATTO 565 Maleimide
This protocol describes a general procedure for labeling a protein containing free thiol groups.

Materials:

Protein to be labeled

ATTO 565 maleimide powder
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Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4, or other amine-free buffer

like HEPES.[1][5]

Anhydrous, amine-free Dimethyl sulfoxide (DMSO)[5][7]

Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25) pre-

equilibrated with Reaction Buffer.[5][7]

(Optional) TCEP (Tris(2-carboxyethyl)phosphine) for reducing disulfide bonds.[1][13]

Procedure:

Prepare Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration

of 50-100 µM (e.g., 7.5-15 mg/mL for an IgG antibody).[1][13]

(Optional) Reduce Disulfide Bonds: If the protein has few accessible free thiols, disulfide

bonds can be reduced. Add a 10-fold molar excess of TCEP to the protein solution and

incubate for 30 minutes at room temperature. TCEP does not need to be removed before

adding the dye.[1][13]

Prepare Dye Stock Solution: Immediately before use, allow the vial of ATTO 565 maleimide
to warm to room temperature. Add anhydrous DMSO to prepare a 10-20 mM stock solution.

[1] Vortex to ensure the dye is fully dissolved.

Labeling Reaction: While gently stirring the protein solution, add a sufficient volume of the

dye stock solution to achieve a 10 to 20-fold molar excess of dye over protein.[1][8]

Incubation: Protect the reaction mixture from light by wrapping the vial in aluminum foil.

Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.[1][8][13]

Purify the Conjugate: Remove unreacted and hydrolyzed dye by applying the reaction

mixture to a pre-equilibrated size-exclusion chromatography column.[5][7] Elute the labeled

protein using the Reaction Buffer. The first colored fraction is the labeled protein.

Protocol 2: Spectrophotometric Measurement and DOL
Calculation
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Procedure:

Measure Absorbance:

Turn on a UV-Vis spectrophotometer and allow it to warm up.

Blank the instrument using the elution buffer from the purification step.

Measure the absorbance of the purified conjugate at 280 nm (A280) and ~564 nm (Amax).

Note: If the absorbance reading is above 1.5, dilute the sample with buffer and re-

measure. Remember to account for the dilution factor in the calculations.

Calculate the DOL:

Use the formulas from Section 4 to calculate the corrected protein absorbance (Aprot), the

molar concentrations of the protein and the dye, and the final DOL.
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Caption: Workflow for labeling and DOL calculation.

Caption: ATTO 565 Maleimide reaction with a protein thiol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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